molecular formula C17H20FN5 B2821720 6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine CAS No. 2415472-60-3

6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine

Cat. No.: B2821720
CAS No.: 2415472-60-3
M. Wt: 313.38
InChI Key: VEGXAECQSYFXJL-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, fluoro, and pyrrolidinyl-pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the cyclopropyl and fluoro groups through selective substitution reactions. The pyrrolidinyl-pyridinyl moiety can be attached via a nucleophilic substitution reaction, often using a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5/c18-14-15(12-5-6-12)21-11-22-16(14)20-10-13-4-3-7-19-17(13)23-8-1-2-9-23/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGXAECQSYFXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CNC3=NC=NC(=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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